N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thian-3-yl group with a tetrahydroimidazo[1,2-a]pyridine scaffold, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of a thian-3-yl amine with a suitable imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Indole Carboxamides: These compounds have a different heterocyclic core but exhibit similar chemical reactivity and biological activities.
Uniqueness
N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of a thian-3-yl group with a tetrahydroimidazo[1,2-a]pyridine scaffold. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-13(14-10-4-3-7-18-9-10)11-8-16-6-2-1-5-12(16)15-11/h8,10H,1-7,9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSWPITQDKPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)NC3CCCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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